N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines an indole, a pyrazole, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using more efficient catalysts, recycling solvents, and implementing continuous flow reactors to enhance yield and purity. The industrial process also emphasizes safety and environmental considerations, ensuring that the production methods comply with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of gene expression, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
Cyclophosphamide: An alkylating agent used in chemotherapy with a comparable pyrazole moiety.
N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide: Unique due to its combination of indole, pyrazole, and pyridine structures, offering distinct chemical and biological properties.
Uniqueness
The uniqueness of This compound lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N5O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(1-propan-2-ylindol-4-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O/c1-13(2)25-10-8-15-16(6-3-7-19(15)25)22-20(26)18-11-17(23-24-18)14-5-4-9-21-12-14/h3-13H,1-2H3,(H,22,26)(H,23,24) |
InChI Key |
ADDGGWVNWRYQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
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